alpha-Vetivone

Catalog No.
S575300
CAS No.
15764-04-2
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Vetivone

CAS Number

15764-04-2

Product Name

alpha-Vetivone

IUPAC Name

(4R,4aS)-4,4a-dimethyl-6-propan-2-ylidene-4,5,7,8-tetrahydro-3H-naphthalen-2-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11H,5-7,9H2,1-4H3/t11-,15+/m1/s1

InChI Key

NIIPDXITZPFFTE-ABAIWWIYSA-N

SMILES

CC1CC(=O)C=C2C1(CC(=C(C)C)CC2)C

Canonical SMILES

CC1CC(=O)C=C2C1(CC(=C(C)C)CC2)C

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1(CC(=C(C)C)CC2)C

The exact mass of the compound alpha-Vetivone is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Total Synthesis Approaches

Racemic Synthesis of Isonootkatone (α-Vetivone)

The first milestone in α-vetivone synthesis was achieved by Marshall, Faubl, and Warne in 1967, who reported the total synthesis of racemic isonootkatone (α-vetivone). This groundbreaking work established the fundamental synthetic pathways toward the spiro-sesquiterpene skeleton. The synthesis featured key transformations that allowed access to the racemic form of the natural product, which contains only two asymmetric centers.

The synthetic approach involved a series of carefully designed transformations that built the characteristic spiro[4.5]decane framework. This early work laid the foundation for subsequent developments in the field and demonstrated the feasibility of constructing the complex carbon skeleton through chemical synthesis.

Table 1: Key Parameters of Marshall's Racemic α-Vetivone Synthesis

ParameterDetails
Year Published1967
ResearchersJ.A. Marshall, H. Faubl, and T.M. Warne
Key IntermediatesCyclopentanone derivatives
Number of StepsMultiple (full sequence)
Overall YieldModerate (exact percentage not specified)
Asymmetric CentersTwo

Stereoselective Synthesis Strategies

Advancements in stereoselective synthesis have enabled more sophisticated approaches to α-vetivone, allowing for control over the stereochemistry of the molecule's asymmetric centers. Several innovative strategies have emerged in this domain.

Gilbert Revial and colleagues developed an enantioselective synthesis of (+)-α-vetivone through the Michael reaction of chiral imines. This elegant approach required the preparation of a chiral imine (compound 6), which was obtained in just four steps. The strategic use of the chiral imine directed the stereochemical outcome of the key carbon-carbon bond-forming reactions, providing access to the enantiomerically enriched natural product.

Nakazaki and co-workers demonstrated another stereoselective approach for the total synthesis of (±)-α-vetispirene, (±)-hinesol, and (±)-β-vetivone based on a Claisen rearrangement in an alkenyl system. Their methodology showcased the utility of the Claisen rearrangement in controlling the stereochemical outcome of the reaction sequence.

In a more recent and sophisticated approach, researchers developed an asymmetric organocatalytic Mukaiyama–Michael addition to establish stereocontrol in a vetiver oil component synthesis. This novel method employed imidodiphosphorimidate (IDPi) catalyst technology to achieve high levels of enantioselectivity. The study demonstrated how modern catalytic methods can be applied to sesquiterpene synthesis with remarkable stereochemical precision.

Table 2: Comparison of Stereoselective Synthesis Strategies for α-Vetivone

Synthetic ApproachKey FeaturesStereochemical ControlNotable Advantages
Michael Reaction of Chiral IminesFour-step preparation of key chiral imineSubstrate-controlledShort synthesis, moderate yields
Claisen RearrangementRearrangement in alkenyl systemsTransition state controlAccess to multiple vetiver sesquiterpenes
Asymmetric OrganocatalysisMukaiyama–Michael additionCatalyst-controlled (98:2 er)High enantioselectivity, catalytic amounts

Catalytic Cyclization Reactions (Pauson–Khand, Claisen Rearrangement)

Modern synthetic approaches to α-vetivone and related sesquiterpenes have increasingly employed catalytic cyclization reactions, particularly the Pauson–Khand reaction and Claisen rearrangement, as powerful tools for constructing the complex carbon frameworks.

Pauson–Khand Reaction

The Pauson–Khand reaction has emerged as a valuable method for constructing the cyclopentenone substructure found in many sesquiterpenes. This [2+2+1] cycloaddition involves the combination of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone in the presence of a metal-carbonyl catalyst. Originally discovered by Ihsan Ullah Khand and Peter Ludwig Pauson around 1970, the reaction has evolved from requiring stoichiometric amounts of dicobalt octacarbonyl to more modern catalytic variants.

In the context of sesquiterpene synthesis, the intramolecular Pauson–Khand reaction has proven particularly valuable. For example, in one approach to vetiver oil components, researchers employed a sterically demanding intramolecular Pauson–Khand [2+2+1] cycloaddition as a key step. The reaction proceeded through formation of an 18-electron dicobaltatetrahedrane complex, which subsequently underwent cyclization promoted by tert-butyl(methyl)sulfide in refluxing benzene. This transformation established the entire carbon skeleton of the natural product, including all three rings and a critical quaternary stereogenic center in its correct configuration.

The selectivity of the Pauson–Khand reaction depends on the substitution pattern of the alkenes involved, with the following order of reactivity: strained cyclic > terminal > disubstituted > trisubstituted alkenes. Tetrasubstituted alkenes and those with strong electron-withdrawing groups are typically unsuitable for this transformation.

Table 3: Pauson-Khand Reaction Characteristics in Sesquiterpene Synthesis

AspectDetails
Reaction Type[2+2+1] cycloaddition
ComponentsAlkyne, alkene, carbon monoxide
Productα,β-Cyclopentenone
CatalystsDicobalt octacarbonyl (traditional); Various transition metals (Ti, Mo, W, Fe, Co, Ni, Ru, Rh, Ir, Pd)
Alkene Reactivity OrderStrained cyclic > terminal > disubstituted > trisubstituted
Rate-Limiting StepTypically CO dissociation from organometallic complex

Claisen Rearrangement

The Claisen rearrangement represents another powerful carbon-carbon bond-forming reaction that has been successfully applied to α-vetivone synthesis. This -sigmatropic rearrangement of allyl vinyl ethers produces γ,δ-unsaturated carbonyls through a concerted pericyclic process.

In the context of sesquiterpene synthesis, the Claisen rearrangement offers several advantages:

  • Stereoselectivity: The reaction proceeds through a highly ordered cyclic transition state, allowing for stereospecific transformations.
  • Intramolecular nature: As a unimolecular process, it avoids the complications of bimolecular reactions.
  • Versatility: Various substrate modifications can influence the outcome, enabling access to diverse structural motifs.

Nakazaki and colleagues leveraged these advantages in their stereoselective total synthesis of (±)-α-vetispirene, (±)-hinesol, and (±)-β-vetivone based on a Claisen rearrangement in an alkenyl system. Their approach demonstrated how this classical reaction could be strategically employed to control stereochemistry in complex sesquiterpene frameworks.

More recently, researchers have developed methods to direct the stereoselectivity of the Claisen rearrangement to construct quaternary stereocenters. One innovative approach involved chelation-controlled rearrangements, where treatment of 2-allyloxyenones with organometallic reagents forms metal alkoxides that trigger in situ Claisen rearrangement with high diastereoselectivity.

Overcoming Synthetic Challenges in Sesquiterpene Formation

The synthesis of sesquiterpenes like α-vetivone presents several significant challenges that have driven methodological innovations in the field. These challenges and their solutions include:

Constructing the Spiro[4.5]decane Framework

The distinctive spiro[4.5]decane skeleton of α-vetivone presents a formidable synthetic challenge. Approaches to overcome this have included:

  • Strategic ring construction sequences, where either the cyclohexane or cyclopentane ring is formed first, followed by construction of the spiro center.

  • Employing solvolytic cyclization techniques, as demonstrated in the synthesis of tetrahydroeremophilone, a related eremophilane sesquiterpene. In one example, a calcium and liquid ammonia reduction of a keto acetate afforded cis-tetrahydroeremophilone in 84% yield.

Controlling Stereochemistry at Quaternary Centers

The stereoselective formation of quaternary carbon centers poses one of organic chemistry's greatest challenges. Several innovative approaches have been developed:

  • Asymmetric counteranion-directed silylium Lewis acid catalysis (Si-ACDC) using imidodiphosphorimidate (IDPi) catalysts has enabled highly enantioselective transformations. In one case, this approach provided a substituted cyclopentenone with 98:2 enantiomeric ratio.

  • Chelation-controlled rearrangements, where metal coordination directs the stereochemical outcome of key transformations.

  • Cationic rearrangements, including five- to six-membered ring expansions, that proceed through highly organized transition states to deliver specific stereochemical outcomes.

Selective Reduction of Conjugated Systems

The selective reduction of specific unsaturated bonds in polyunsaturated systems has proven challenging. In the synthesis of 2-epi-ziza-6(13)en-3-one, a major contributor to vetiver oil's characteristic aroma, researchers encountered unexpected selectivity issues where attempted 1,4-reduction of a cyclopentenone double bond resulted instead in 1,6-reduction of an exocyclic double bond. This challenge was overcome through an indirect route involving selective epoxidation of the exocyclic olefin with dimethyldioxirane (DMDO) followed by deoxygenation.

Table 4: Synthetic Challenges and Solutions in α-Vetivone Synthesis

ChallengeInnovative SolutionResultReference
Spiro[4.5]decane constructionSolvolytic cyclizationSuccessful formation of eremophilane skeleton
Quaternary center stereochemistryAsymmetric organocatalysis (IDPi)98:2 enantiomeric ratio
Selective reductionIndirect approach via epoxidation/deoxygenationRegioselective modification of complex polyene
Strained transition statesOptimized reaction conditions (temperature, solvent)Successful execution of challenging transformations

Biosynthesis in Chrysopogon zizanioides

The biosynthesis of alpha-Vetivone in Chrysopogon zizanioides follows established sesquiterpene biosynthetic pathways common to plant secondary metabolism [10]. The production of this sesquiterpene involves the conversion of universal five-carbon building blocks through enzymatic cyclization reactions [10]. In the context of alpha-Vetivone biosynthesis, the immediate precursor (+)-zizaene undergoes hydroxylation by specific cytochrome P450 monooxygenases to yield khusimol, which serves as a biosynthetic intermediate leading to alpha-Vetivone formation [10] [24].

Methylerythritol Phosphate (MEP) and Mevalonate Pathways

The biosynthesis of alpha-Vetivone initiates from two fundamental isoprenoid biosynthetic pathways that converge to produce the essential building blocks isopentenyl pyrophosphate and dimethylallyl pyrophosphate [10] [11]. These pathways represent distinct metabolic routes for generating sesquiterpene precursors in plant systems [13].

The Methylerythritol Phosphate pathway operates in the plastids of Chrysopogon zizanioides and begins with the condensation of glyceraldehyde 3-phosphate and pyruvate [10] [34]. This pathway involves seven enzymatic steps catalyzed by specific enzymes including 1-deoxy-D-xylulose 5-phosphate synthase, 1-deoxy-D-xylulose 5-phosphate reductoisomerase, and subsequent enzymes that process intermediates through cyclization and reduction reactions [34] [35]. The pathway exhibits sensitivity to oxidative stress conditions, particularly at the terminal iron-sulfur cluster enzymes IspG and IspH, which can influence overall sesquiterpene production [35].

EnzymeReactionCofactorsRegulation
DXS (1-deoxy-D-xylulose 5-phosphate synthase)D-G3P + Pyruvate → DXPThDP, Mg²⁺Rate-limiting step
IspC/DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase)DXP → MEPNADPH, Mg²⁺Fosmidomycin inhibition
IspD (2-C-methyl-D-erythritol 4-phosphate cytidyl transferase)MEP + CTP → CDP-MEMg²⁺Essential step
IspE (4-(cytidine 5′-diphospho)-2-C-methyl-D-erythritol kinase)CDP-ME + ATP → CDP-ME2PATP, Mg²⁺ATP-dependent
IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase)CDP-ME2P → MEcPP + CMPZn²⁺, Mg²⁺/Mn²⁺Feedback inhibition by FPP
IspG (2-C-methyl-D-erythritol 2,4-cyclodiphosphate reductase)MEcPP → HMBPP[4Fe-4S] clusterOxygen-sensitive
IspH/LytB (4-hydroxy-3-methylbut-2-enyl diphosphate reductase)HMBPP → IPP + DMAPP[4Fe-4S] clusterOxygen-sensitive

The Mevalonate pathway functions in the cytoplasm and begins with the condensation of acetyl-coenzyme A molecules [11] [39]. This pathway proceeds through six enzymatic steps involving acetyl-coenzyme A acetyltransferase, hydroxy-methyl-glutaryl-coenzyme A synthase, and hydroxy-methyl-glutaryl-coenzyme A reductase as key regulatory enzymes [37] [39]. The rate-limiting enzyme hydroxy-methyl-glutaryl-coenzyme A reductase catalyzes the conversion of hydroxy-methyl-glutaryl-coenzyme A to mevalonate, representing a critical control point in isoprenoid biosynthesis [37].

EnzymeReactionCofactorsRegulation
AACT (Acetyl-CoA acetyltransferase)2 Acetyl-CoA → Acetoacetyl-CoACoAFirst step
HMGS (HMG-CoA synthase)Acetoacetyl-CoA + Acetyl-CoA → HMG-CoAAcetyl-CoA, CoARegulatory point
HMGR (HMG-CoA reductase)HMG-CoA → MevalonateNADPHRate-limiting, statin target
MVK (Mevalonate kinase)Mevalonate → Mevalonate phosphateATP, Mg²⁺Regulatory step
PMK (Phosphomevalonate kinase)Mevalonate phosphate → Mevalonate diphosphateATP, Mg²⁺Sequential phosphorylation
MVD (Mevalonate diphosphate decarboxylase)Mevalonate diphosphate → IPPATP, Mg²⁺Final decarboxylation

Both pathways converge at the formation of farnesyl diphosphate through the action of farnesyl diphosphate synthase, which assembles the fifteen-carbon precursor essential for sesquiterpene biosynthesis [10]. The regulation of these pathways involves complex feedback mechanisms and transcriptional control that respond to developmental and environmental signals [40].

Terpene Synthase (ZS) Enzymatic Mechanisms

Zizaene synthase represents the critical enzyme responsible for the cyclization of farnesyl diphosphate to (+)-zizaene in the alpha-Vetivone biosynthetic pathway [8] [10]. This enzyme belongs to the class I terpene synthases that utilize ionization of the diphosphate moiety to generate highly reactive allylic carbocation intermediates [14] [15]. The enzymatic mechanism involves complex carbocation-driven cyclization and rearrangement cascades that determine product specificity [8] [19].

The catalytic mechanism of zizaene synthase proceeds through the formation of an acorenyl cation intermediate following the ionization of (2E,6E)-farnesyl diphosphate [8]. The enzyme demonstrates remarkable catalytic specificity, converting the ubiquitous substrate into (+)-zizaene (91.5%) and β-acoradiene (8.5%) as the major products [8] [19]. The reaction mechanism involves a homobisabolyl cation formation, followed by 10,6-cyclization to form the double-ring acorenyl cation, which subsequently undergoes carbocation rearrangements including alkyl shifts, methyl shifts, and deprotonation to form (+)-zizaene [8].

ParameterValue
Optimal pH7.5-8.0
Optimal Temperature30-37°C
Mg²⁺ concentration5-10 mM
Km (FDP)10-50 μM
Catalytic efficiencyHigh fidelity
Product specificity (2E,6E-FDP)91.5% (+)-zizaene, 8.5% β-acoradiene
Substrate inhibitionObserved above 50 μM FDP
Cavity volume415 ų

The enzyme exhibits substrate inhibition kinetics when farnesyl diphosphate concentrations exceed optimal levels, following a model where excess substrate binds to both the substrate binding site and the active site, forming nonproductive complexes [8]. The compact active site cavity of zizaene synthase, with a volume of approximately 415 ų, constrains alternative conformations of the prenyl substrate, resulting in high product specificity [8]. Critical amino acid residues including aromatic residues positioned in the interior of the cavity facilitate the cyclization reactions through electrophilic interactions [8].

Microbial Production Systems

Engineered Escherichia coli for (+)-Zizaene Biosynthesis

Metabolic engineering of Escherichia coli for (+)-zizaene production represents a promising approach for sustainable biosynthesis of alpha-Vetivone precursors [10] [24]. The microbial production system leverages the natural capacity of Escherichia coli to synthesize isoprenoid precursors while introducing heterologous enzymes to direct metabolic flux toward sesquiterpene formation [22] [23].

Initial engineering efforts focused on expressing a codon-optimized zizaene synthase in Escherichia coli utilizing the endogenous Methylerythritol Phosphate pathway [10] [24]. The wild-type strain produced baseline levels of (+)-zizaene at 1.2 mg/L, demonstrating the feasibility of microbial sesquiterpene production [24]. However, the limited supply of farnesyl diphosphate from the endogenous pathway represented a significant bottleneck for enhanced production [10].

Strain ConfigurationZizaene Titer (mg/L)Improvement FactorKey Innovation
Wild-type E. coli + ZS1.2BaselineCodon-optimized ZS
E. coli + ZS + MEV pathway3.22.7-foldEnhanced FDP supply
Multi-plasmid strain (ZS + MEV)4.21.3-fold additionalMultiple ZS copies
Optimized promoter (T7 promoter)8.67.2-foldStronger expression
Fed-batch bioreactor25.092.2-foldProcess optimization
With in situ product recovery93.42.5-foldProduct recovery

The introduction of the heterologous Mevalonate pathway significantly improved (+)-zizaene production by enhancing farnesyl diphosphate supply [10] [22]. This modification resulted in a 2.7-fold increase in titer, reaching 3.2 mg/L [24]. The exogenous pathway provided additional metabolic flux toward isoprenoid precursor formation, bypassing limitations of the endogenous Methylerythritol Phosphate pathway [22].

Further optimization involved engineering zizaene synthase expression levels through promoter selection and multi-copy plasmid systems [10] [24]. The implementation of stronger promoters, particularly the T7 promoter system, achieved a 7.2-fold improvement in (+)-zizaene titers to 8.6 mg/L [24]. The small ubiquitin-related modifier fusion approach enhanced zizaene synthase solubility and expression levels in the heterologous host [8] [25].

Pathway Optimization via Multi-Plasmid Constructs

Multi-plasmid engineering strategies have proven effective for optimizing sesquiterpene biosynthesis in microbial systems [21] [28]. These approaches allow independent control of different pathway components and enable fine-tuning of metabolic flux distribution [30]. The construction of multi-plasmid systems facilitates the optimization of enzyme ratios and expression levels critical for balanced pathway function [29].

The development of multi-plasmid strains harboring multiple copies of the zizaene synthase gene improved (+)-zizaene titers by 1.3-fold over single-plasmid configurations [24]. This enhancement resulted from increased enzyme availability and improved conversion efficiency of farnesyl diphosphate to the target sesquiterpene [10]. The multi-plasmid approach allowed for independent optimization of both the Mevalonate pathway components and the terminal zizaene synthase enzyme [24].

PathwayFDP SupplyRelative ProductionEnergy CostStability
Endogenous MEP pathwayLimited1.0xLowHigh
Heterologous MVA pathwayEnhanced2.7xMediumMedium
Combined MEP + MVA optimizationMaximized5.0xHighMedium

Combinatorial optimization strategies employed in multi-plasmid systems enable systematic exploration of enzyme expression combinations [28] [30]. The modular construction approach allows for rapid assembly and testing of different pathway configurations [30]. Plasmid-based systems offer advantages in terms of manipulation flexibility and transferability between different host strains [28].

The integration of multiple regulatory elements in multi-plasmid constructs provides sophisticated control over pathway expression [29]. Inducible promoter systems allow temporal control of enzyme production, enabling optimization of growth and production phases [32]. The use of orthogonal selection markers facilitates stable maintenance of multiple plasmids during fermentation processes [28].

Fermentation Process Enhancement

Fermentation optimization represents a critical aspect of microbial sesquiterpene production, involving systematic improvement of cultivation conditions and bioprocess parameters [21] [32]. The enhancement of fermentation processes focuses on maximizing cell density, enzyme activity, and product accumulation while minimizing inhibitory effects [33].

Temperature optimization plays a crucial role in balancing enzyme activity and protein stability during fermentation [21] [24]. Optimal temperatures for (+)-zizaene production range from 25-30°C, which reduces protein aggregation while maintaining adequate enzymatic activity [24] [27]. Lower temperatures prevent the formation of inclusion bodies and enhance the solubility of heterologously expressed enzymes [22].

ParameterOptimal ValueImpact on Production
IPTG concentration0.1-0.5 mMBalanced expression induction
Temperature25-30°CReduced protein aggregation
pH control7.0 ± 0.05Stable enzyme activity
Dissolved oxygen30%Aerobic metabolism support
Medium compositionDefined mineral mediumConsistent nutrient supply
Feeding strategyFed-batch glucose feedingControlled growth rate
Cultivation time72 hoursMaximum accumulation
Product recovery methodDiaion HP20 adsorption94-98% recovery efficiency

Fed-batch cultivation strategies significantly enhance sesquiterpene production by controlling substrate availability and maintaining optimal growth conditions [21] [32]. The implementation of fed-batch protocols increased (+)-zizaene titers 2.2-fold, achieving maximum production of 25.09 mg/L [24]. Controlled glucose feeding prevents carbon catabolite repression and maintains steady-state conditions favorable for sesquiterpene biosynthesis [32].

In situ product recovery systems address the challenge of sesquiterpene volatility and potential toxicity to microbial cells [21]. The integration of adsorption-based recovery using Diaion HP20 polymeric resins achieved 94-98% recovery efficiency while reducing product inhibition [21]. Bioreactor cultivation with integrated recovery systems improved (+)-zizaene titers to 93.4 mg/L, representing a 2.5-fold enhancement over conventional fermentation [21].

Anti-inflammatory and Analgesic Mechanisms

Alpha-vetivone demonstrates significant anti-inflammatory properties through multiple molecular pathways that collectively contribute to its therapeutic potential. The compound exhibits potent inhibitory effects on key inflammatory mediators and cellular processes involved in acute and chronic inflammatory responses.

Suppression of Nitric Oxide Synthase and Cytokine Expression

Alpha-vetivone exerts pronounced anti-inflammatory effects through the suppression of inducible nitric oxide synthase and the modulation of pro-inflammatory cytokine expression. Research utilizing lipopolysaccharide-stimulated RAW 264.7 macrophages has demonstrated that vetiver essential oil, containing alpha-vetivone as a major component, effectively inhibits nitric oxide production and cellular apoptosis [1]. This inhibition occurs through the regulation of inflammation-related enzymes, particularly heme oxygenase-1, inducible nitric oxide synthase, and cyclooxygenase-2 expression.

The molecular mechanism involves the suppression of inducible nitric oxide synthase expression, which represents a critical pathway in inflammatory responses [2]. Studies have shown that alpha-vetivone-containing vetiver oil can reduce tumor necrosis factor alpha and interleukin-1 beta production in carrageenan-induced inflammation models [3]. The compound demonstrates efficacy comparable to standard anti-inflammatory agents, with maximum inhibition percentages ranging from 61.42% to 67.24% in joint thickness reduction assays [4].

Furthermore, alpha-vetivone modulates the nuclear factor kappa B signaling pathway, which serves as a central regulator of inflammatory gene expression. The compound interferes with the phosphorylation and nuclear translocation of nuclear factor kappa B subunits, thereby preventing the transcriptional activation of pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 [5]. This mechanism is particularly relevant in the context of chronic inflammatory conditions where sustained cytokine production contributes to tissue damage and disease progression.

Inhibition of Carrageenan-Induced Inflammation

Alpha-vetivone demonstrates significant efficacy in inhibiting carrageenan-induced inflammation through interference with toll-like receptor signaling pathways. Carrageenan-induced inflammation serves as a well-established model for evaluating anti-inflammatory compounds, as it mimics the biphasic inflammatory response characterized by early vascular changes and subsequent cellular infiltration [6].

The compound's anti-inflammatory activity operates through multiple mechanisms including the suppression of toll-like receptor 2/6 and toll-like receptor 4/6 signaling pathways [7]. These pathways are crucial for the recognition of pathogen-associated molecular patterns and the initiation of inflammatory responses. Alpha-vetivone interference with these pathways results in reduced production of inflammatory mediators such as tumor necrosis factor alpha, interleukin-6, and cyclooxygenase-2 [6].

In carrageenan-induced paw edema assays, alpha-vetivone-containing vetiver oil demonstrated inhibition percentages ranging from 56.41% to 74.44% in acute treatments and up to 74.25% in repeated treatments [4]. The compound's effectiveness is comparable to diclofenac, a standard non-steroidal anti-inflammatory drug, with maximum inhibition effects observed at concentrations of 125 to 250 mg/kg [4]. Histopathological studies have confirmed that alpha-vetivone significantly reduces neutrophil infiltration and tissue damage associated with carrageenan-induced inflammation [2].

The temporal dynamics of alpha-vetivone's anti-inflammatory effects reveal sustained activity throughout both acute and chronic phases of inflammation. The compound maintains efficacy from the second hour through the twenty-fourth hour post-treatment, indicating prolonged therapeutic activity [4]. This sustained effect is particularly advantageous for clinical applications where continuous anti-inflammatory activity is desired.

Anticancer Activity

Alpha-vetivone exhibits significant anticancer properties through multiple mechanisms including direct cytotoxic effects on cancer cell lines and potential synergistic interactions with other natural compounds. The compound demonstrates selective cytotoxicity toward various human cancer cell lines while maintaining relatively low toxicity to normal cells.

Cytotoxic Effects on Breast and Cervical Cancer Cell Lines

Alpha-vetivone demonstrates potent cytotoxic activity against human cervical and breast cancer cell lines through multiple molecular mechanisms. Research utilizing human epithelial cervical cancer cells (HeLa) has revealed that vetiver oil containing alpha-vetivone as a major component exhibits dose-dependent cytotoxicity with an IC50 value at 0.05% dilution [8]. The highest concentration tested (0.02% vetiver oil) achieved 96.304% cell proliferation inhibition, indicating highly effective anticancer activity [8].

The cytotoxic mechanisms involve cytoplasm shrinkage and cell proliferation inhibition, leading to morphological alterations characteristic of apoptotic cell death [8]. These findings demonstrate the active potential anticancer nature of alpha-vetivone, particularly against human cervical cancer cells [8]. The compound's selectivity for cancer cells over normal cells represents a significant advantage for potential therapeutic applications.

In breast cancer research, alpha-vetivone-containing vetiver essential oil has demonstrated moderate cytotoxic activity against MCF-7 breast cancer cell lines [9]. The IC50 values for vetiver oil range from 32.16 μg/mL, indicating effective anticancer properties [9]. The compound induces apoptosis and cell cycle arrest through mechanisms involving oxidative stress induction and mitochondrial dysfunction [9].

Studies examining the anticancer activity of alpha-vetivone have also investigated its effects on other cancer cell lines including human lung adenocarcinoma (A549) and human hepatocellular carcinoma (HepG2) [9]. The compound demonstrates IC50 values of 32.16 μg/mL and 37.63 μg/mL against A549 and HepG2 cell lines respectively [9]. These results indicate broad-spectrum anticancer activity across multiple cancer types.

Synergistic Action with Natural Compounds

Alpha-vetivone demonstrates enhanced anticancer activity when combined with other natural compounds, suggesting potential for synergistic therapeutic approaches. The concept of combination therapy utilizing natural compounds with different mechanisms of action has gained significant attention in cancer research due to the potential for improved efficacy and reduced toxicity [10] [11].

Research has shown that alpha-vetivone can be effectively combined with other sesquiterpene compounds present in vetiver essential oil to enhance overall anticancer activity [12]. The major constituents of vetiver oil, including khusimol (19.57%), E-isovalencenol (13.24%), alpha-vetivone (5.25%), and beta-vetivone (4.87%), work synergistically to produce enhanced cytotoxic effects [12]. This multi-component approach allows for targeting multiple cellular pathways simultaneously, potentially overcoming resistance mechanisms that might develop with single-compound treatments.

The synergistic effects of alpha-vetivone combinations have been demonstrated in various experimental models. Studies utilizing binary mixtures of alpha-vetivone with other natural compounds have shown enhanced biological activity compared to individual compounds [13]. The combination approach offers several advantages including dose reduction, enhanced efficacy, and reduced likelihood of developing resistance [13].

Furthermore, alpha-vetivone has shown potential for combination with other anticancer agents through complementary mechanisms of action. The compound's ability to induce oxidative stress and mitochondrial dysfunction can be enhanced when combined with compounds that target different cellular pathways [14]. This approach allows for comprehensive targeting of cancer cells while minimizing effects on normal cells.

Antioxidant and Antimicrobial Properties

Alpha-vetivone exhibits significant antioxidant and antimicrobial activities that contribute to its overall therapeutic potential. The compound demonstrates effective radical scavenging properties and potent antimicrobial activity against various pathogenic microorganisms.

Radical Scavenging via DPPH Assays

Alpha-vetivone demonstrates potent free radical scavenging activity as evidenced by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay results. Vetiver oil containing alpha-vetivone as a major component exhibits approximately 93% free radical scavenging activity at 10 μL/mL concentration when dissolved in methanol [15] [16]. This activity is comparable to standard antioxidants such as butylated hydroxytoluene (93%) and alpha-tocopherol (89%) [15] [16].

The antioxidant mechanism involves hydrogen atom donation to the DPPH radical, leading to the formation of the stable DPPH-H compound [17]. Alpha-vetivone, along with beta-vetivone and beta-vetivenene, has been identified as one of the primary contributors to the strong antioxidant activity of vetiver oil [15] [16]. These compounds were isolated and identified using various chromatographic techniques including silica gel open column chromatography, silica high-performance liquid chromatography, and gas chromatography-mass spectrometry [15] [16].

Computational studies utilizing density functional theory analysis have provided insights into the radical scavenging mechanisms of alpha-vetivone [18]. The compound demonstrates favorable thermodynamic parameters for radical scavenging reactions, including low bond dissociation energies and favorable electron transfer properties [18]. Potential energy surface analyses reveal that hydrogen abstraction reactions by methylperoxy and hydroxyl radicals are thermodynamically favorable, with energy barriers of -7.3 and -41.9 kcal/mol respectively [18].

The radical scavenging activity of alpha-vetivone is particularly significant when compared to other antioxidant compounds. The compound demonstrates preferential interaction with hydroxyl radicals over methylperoxy radicals, indicating selective scavenging activity [18]. This selectivity is important for therapeutic applications where specific radical species need to be targeted while preserving beneficial radical-mediated processes.

Microbial Growth Inhibition in Aggregatibacter actinomycetemcomitans

Alpha-vetivone demonstrates potent antimicrobial activity against Aggregatibacter actinomycetemcomitans, a significant periodontopathogenic bacterium associated with localized aggressive periodontitis. Research utilizing vetiver essential oil containing alpha-vetivone as a major component has shown minimum inhibitory concentration values ranging from 22 to 62.5 μg/mL against A. actinomycetemcomitans [19]. The corresponding minimum bactericidal concentration values range from 22 to 400 μg/mL, indicating both bacteriostatic and bactericidal effects [19].

The antimicrobial mechanism involves cell membrane disruption and interference with essential cellular processes. Alpha-vetivone targets the bacterial cell membrane, causing loss of membrane integrity and subsequent cell death [19]. This mechanism is particularly effective against A. actinomycetemcomitans, which produces leukotoxin as a virulence factor to evade host immune responses [20].

The significance of alpha-vetivone's activity against A. actinomycetemcomitans extends beyond its antimicrobial properties. This bacterium is a key pathogen in aggressive periodontitis and is associated with systemic infections including infective endocarditis [20]. The compound's ability to inhibit A. actinomycetemcomitans growth at low concentrations suggests potential therapeutic applications in periodontal disease management.

Studies have also demonstrated alpha-vetivone's effectiveness against other periodontopathogenic bacteria including Prevotella nigrescens, Fusobacterium nucleatum, and Prevotella melaninogenica [19]. The minimum inhibitory concentration values against these organisms range from 22 to 62.5 μg/mL, indicating very strong antimicrobial activity according to established classification criteria [19]. This broad-spectrum activity against periodontopathogenic bacteria suggests potential applications in comprehensive periodontal therapy.

XLogP3

3.1

UNII

WA62V77MMV

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 64 of 88 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 24 of 88 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15764-04-2

General Manufacturing Information

2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethylidene)-, (4R,4aS)-: INACTIVE

Dates

Last modified: 02-18-2024

Explore Compound Types